![molecular formula C14H14N2O2 B041510 N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide CAS No. 93629-82-4](/img/structure/B41510.png)

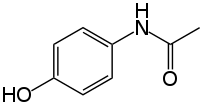

N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide

Description

Properties

IUPAC Name |

N-[4-(4-hydroxyanilino)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-10(17)15-11-2-4-12(5-3-11)16-13-6-8-14(18)9-7-13/h2-9,16,18H,1H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBRJDIQXAKADHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide

<_>

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide, a compound of significant interest in medicinal chemistry. The document details a robust synthetic protocol via the Buchwald-Hartwig amination, offering a significant improvement over traditional methods. Furthermore, it outlines a suite of analytical techniques for the thorough characterization and validation of the synthesized compound. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, step-by-step methodologies.

Introduction

This compound, with the molecular formula C14H14N2O2 and a molecular weight of 242.27 g/mol , is a diarylamine derivative that holds considerable interest in the field of pharmacology.[1] Structurally related to N-(4-hydroxyphenyl) acetamide (paracetamol), this compound and its analogs have been investigated for their potential analgesic and antipyretic properties.[1] The diarylamine scaffold is a prevalent motif in many biologically active molecules, making its efficient synthesis a key focus in medicinal chemistry. This guide elucidates a modern and efficient synthetic pathway and provides a comprehensive characterization protocol to ensure the identity, purity, and structural integrity of the final compound.

Significance in Drug Development

The core structure of this compound presents a versatile platform for the development of novel therapeutic agents. Research into analogs has been driven by the goal of retaining the therapeutic efficacy of compounds like paracetamol while mitigating risks such as hepatotoxicity.[1][2] The presence of both acetamide and aromatic amine functionalities allows for a wide range of structural modifications to explore structure-activity relationships (SAR) and develop new chemical entities for pharmacological investigation.[1]

Synthesis via Buchwald-Hartwig Amination

The synthesis of diarylamines has traditionally been approached through methods like the Ullmann condensation. However, these methods often require harsh reaction conditions, such as high temperatures, and may have limited substrate scope.[3] The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile alternative, allowing for the formation of carbon-nitrogen (C-N) bonds under milder conditions with a broader tolerance for various functional groups.[3][4] This method is particularly well-suited for the synthesis of this compound.

The reaction proceeds via a catalytic cycle involving a palladium(0) complex. The key steps include oxidative addition of an aryl halide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired diarylamine and regenerate the palladium(0) catalyst.[3][4] The choice of a bulky, electron-rich phosphine ligand is critical for the efficiency of the catalytic cycle.[3]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound using the Buchwald-Hartwig amination.

Materials:

-

N-(4-bromophenyl)acetamide

-

4-aminophenol

-

Palladium(II) acetate (Pd(OAc)2)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Argon or Nitrogen gas

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine N-(4-bromophenyl)acetamide (1.0 eq), 4-aminophenol (1.2 eq), palladium(II) acetate (0.02 eq), and XPhos (0.04 eq).

-

Solvent and Base Addition: Add anhydrous toluene to the flask, followed by the careful addition of sodium tert-butoxide (1.4 eq).

-

Reaction Conditions: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Isolation and Characterization: Collect the fractions containing the pure product and concentrate to yield this compound as a solid. Determine the yield and proceed with characterization.

Synthesis Workflow Diagram

Caption: Buchwald-Hartwig Synthesis Workflow.

Characterization of this compound

Thorough characterization is imperative to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and analytical techniques should be employed.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the acetamide methyl protons, and the amine and hydroxyl protons. In DMSO-d6, the aromatic protons would appear as a multiplet in the range of δ 6.5–7.5 ppm, and the acetamide methyl group as a singlet around δ 2.1 ppm.[1]

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the acetamide group (around δ 169.8 ppm) and the aromatic carbons (in the range of δ 115.4–152.1 ppm).[1]

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key peaks would include N-H stretching vibrations, O-H stretching, C=O stretching of the amide, and C-N stretching, as well as aromatic C-H and C=C stretching.

Mass Spectrometry (MS):

Mass spectrometry will be used to determine the molecular weight of the compound. The molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ should be observed at m/z corresponding to the calculated molecular weight of 242.27 g/mol .[1]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC):

Purity assessment is crucial and can be effectively performed using reverse-phase HPLC. A C18 column with a suitable mobile phase, such as a mixture of acetonitrile and water, can be employed.[1] The compound's purity can be determined by the peak area percentage.

Physical Properties

Melting Point: The melting point of the purified compound should be determined and compared with literature values. A sharp melting point range is indicative of high purity. The reported melting point is greater than 159°C (with decomposition).[5]

Characterization Data Summary

| Analytical Technique | Expected Results |

| ¹H NMR (400 MHz, DMSO-d6) | δ 2.1 (s, 3H, COCH3), 6.5–7.5 (m, 8H, aromatic)[1] |

| ¹³C NMR | δ 169.8 (C=O), 152.1–115.4 (aromatic carbons)[1] |

| Mass Spectrometry (MS) | Molecular Ion Peak at m/z ≈ 242.27 |

| Melting Point | >159°C (dec.)[5] |

| HPLC Purity | >95% |

Characterization Workflow Diagram

Caption: Post-synthesis Characterization Protocol.

Potential Applications and Future Directions

This compound and its derivatives are primarily of interest for their potential analgesic and antipyretic activities.[1] The mechanism of action is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that mediate pain and fever.[1] Further research could focus on:

-

Lead Optimization: Synthesizing a library of analogs to explore the structure-activity relationship and identify compounds with improved potency and safety profiles.

-

Mechanism of Action Studies: Investigating the precise molecular targets and signaling pathways affected by these compounds.

-

Pharmacokinetic and Toxicological Profiling: Evaluating the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of promising candidates.

Beyond its medicinal applications, this compound is also utilized in the industrial synthesis of lithographic plates.[1][5]

Conclusion

This technical guide has presented a comprehensive and modern approach to the synthesis and characterization of this compound. The utilization of the Buchwald-Hartwig amination offers a significant advantage in terms of reaction conditions and substrate scope. The detailed characterization protocol ensures the validation of the synthesized compound's identity and purity, which is paramount for its use in further research and development. This document serves as a valuable resource for scientists and researchers in the fields of medicinal chemistry and drug discovery.

References

-

Synthesis of Diarylamines in the Thiophene Series by Buchwald–Hartwig Coupling. (n.d.). Retrieved January 12, 2026, from [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

-

Buchwald–Hartwig amination. (2023, November 15). In Wikipedia. Retrieved January 12, 2026, from [Link]

- Smajlagić, A., Srabović, M., Ademović, Z., Pehlić, E., Huremović, M., & Huseinović, E. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Journal of Medical and Organic Chemistry, 5(4), 73–77.

-

A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. (2020, September 15). PubMed. Retrieved January 12, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. This compound CAS#: 93629-82-4 [m.chemicalbook.com]

An In-depth Technical Guide to N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide (CAS Number: 93629-82-4)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Knowns and Unknowns

This document serves as a comprehensive technical guide to the chemical compound N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide, identified by the CAS number 93629-82-4. This molecule is of significant interest primarily as a known impurity and potential metabolite of Paracetamol (Acetaminophen), one of the most widely used analgesic and antipyretic drugs globally.[1][2] Its structural similarity to Paracetamol also suggests a potential for related biological activities, a topic of intrigue for researchers in pharmacology and toxicology.

As a Senior Application Scientist, it is crucial to present not just the available data, but also to frame it within the context of its limitations. While this guide consolidates all accessible information on the properties, structure, and potential applications of this compound, it is important to note that this compound is primarily available as a reference standard for impurity analysis. Consequently, in-depth, peer-reviewed research, particularly regarding its biological activity and detailed experimental protocols, is limited. This guide will therefore distinguish between established data, plausible scientific inferences, and areas requiring further investigation, providing a robust and honest resource for the scientific community.

Chemical Identity and Physicochemical Properties

This compound is an aromatic amide. Its core structure consists of a central acetamide group linked to two phenyl rings. One phenyl ring is substituted with a hydroxyl group, a feature it shares with its parent compound, Paracetamol.

Structure and Nomenclature

-

IUPAC Name: this compound[1]

-

Synonyms: Paracetamol Impurity 5, Acetaminophen Impurity 39, N-[4-(4-hydroxyanilino)phenyl]acetamide[1]

Diagram 1: Chemical Structure of this compound

A 2D representation of the molecular structure.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that much of this data is sourced from chemical suppliers and may be predicted rather than experimentally determined.

| Property | Value | Source |

| Melting Point | >159 °C (decomposition) | [5] |

| Boiling Point | 483.1 ± 25.0 °C (Predicted) | [5] |

| Density | 1.295 ± 0.06 g/cm³ (Predicted) | [5] |

| Solubility | Slightly soluble in DMSO and Methanol | [5] |

| Appearance | Off-White to Pink Solid | |

| Stability | Hygroscopic |

Synthesis and Characterization

Putative Synthesis Pathway

A potential, though unconfirmed, route could be the coupling of p-aminophenol with N-(4-bromophenyl)acetamide under conditions suitable for Buchwald-Hartwig amination or a similar cross-coupling reaction.

Diagram 2: Putative Synthesis Workflow

A conceptual workflow for the synthesis.

Spectroscopic Characterization (Predicted)

No experimental spectroscopic data (NMR, IR, MS) for this compound has been found in peer-reviewed literature. The following represents predicted data or data from closely related analogs, which should be used as a reference for preliminary identification only.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR spectra are essential for structural elucidation. Based on the structure, the following signals can be anticipated in a ¹H NMR spectrum (in a suitable deuterated solvent like DMSO-d₆):

-

A singlet for the methyl protons of the acetamide group.

-

Multiple signals in the aromatic region corresponding to the protons on the two phenyl rings.

-

Singlets for the amine (NH) and hydroxyl (OH) protons.

2.2.2. Infrared (IR) Spectroscopy

Key functional groups in the molecule would give rise to characteristic absorption bands in the IR spectrum:

-

O-H stretch: A broad band around 3200-3600 cm⁻¹ for the hydroxyl group.

-

N-H stretch: A sharp to broad band around 3300-3500 cm⁻¹ for the amine and amide N-H.

-

C=O stretch: A strong absorption band around 1650-1680 cm⁻¹ for the amide carbonyl.

-

C-N stretch: Bands in the region of 1200-1400 cm⁻¹.

-

Aromatic C-H and C=C stretches: Signals characteristic of substituted benzene rings.

2.2.3. Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be expected at m/z 242.27 or 243.28, respectively.[1] Fragmentation patterns would likely involve cleavage of the amide bond and fragmentation of the phenyl rings.

Analytical Methodologies

As a known impurity in Paracetamol, the analytical detection of this compound is of high importance. High-Performance Liquid Chromatography (HPLC) is the most suitable technique for its separation and quantification.

Proposed HPLC Method for Analysis

The following is a proposed HPLC method, designed as a starting point for method development and validation. This protocol is based on established methods for the analysis of Paracetamol and its impurities.

Experimental Protocol: HPLC Analysis

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating Paracetamol and its impurities.

-

Mobile Phase: A gradient elution is recommended for optimal separation of impurities with different polarities.

-

Solvent A: Phosphate buffer (e.g., 20 mM, pH adjusted to 3.0 with phosphoric acid).

-

Solvent B: Acetonitrile.

-

-

Gradient Program:

-

Start with a low percentage of Solvent B (e.g., 10%) and gradually increase to a higher percentage (e.g., 70-80%) over a period of 20-30 minutes to elute all components.

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: UV detection at 245 nm is often used for Paracetamol and its related substances.[6]

-

Sample Preparation:

-

Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent mixture (e.g., water/acetonitrile).

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Standard Preparation:

-

Prepare a stock solution of this compound reference standard in a suitable solvent.

-

Prepare a series of working standards by diluting the stock solution to construct a calibration curve.

-

Biological Activity and Toxicological Profile

Potential Pharmacological Activity

The structural similarity of this compound to Paracetamol suggests that it may possess similar analgesic and antipyretic properties. The mechanism of action of Paracetamol is complex and not fully elucidated, but it is known to involve the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, in the central nervous system.[1][6] It is plausible that this compound could also interact with the COX pathway.

Research into novel Paracetamol analogs has focused on reducing the hepatotoxicity associated with the parent drug.[7][8] The primary cause of Paracetamol-induced liver damage is its metabolism by cytochrome P450 enzymes to the highly reactive intermediate, N-acetyl-p-benzoquinone imine (NAPQI). Structural modifications can alter this metabolic pathway, potentially leading to safer compounds. While no specific studies on the biological activity of this compound have been found, it represents a scaffold of interest in the development of safer analgesics.

Diagram 3: Paracetamol Metabolism and Hepatotoxicity Pathway

A simplified overview of the metabolic pathways of Paracetamol.

Toxicological Information

A Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard. However, the SDS also states that it has 100% unknown acute toxicity. As with any chemical compound, it should be handled with appropriate laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses. Given its relationship to Paracetamol, its potential for hepatotoxicity at high doses cannot be entirely ruled out without specific toxicological studies.

Applications and Future Directions

The primary current application of this compound is as a reference standard for the analysis of impurities in Paracetamol drug substances and finished products. Its availability is crucial for pharmaceutical quality control laboratories to ensure that the levels of this impurity are within the acceptable limits set by regulatory bodies.

Beyond its role in quality control, this compound and its derivatives may hold potential in drug discovery. The search for safer and more effective non-opioid analgesics is a significant area of research. The scaffold of this compound could serve as a starting point for the design of new molecules with improved pharmacological and toxicological profiles compared to existing drugs.

There is also a mention of its use in the synthesis of lithographic plates, suggesting potential industrial applications outside of the pharmaceutical sector.[5]

Conclusion

This compound (CAS 93629-82-4) is a compound of interest due to its close structural relationship with Paracetamol. While its primary role is as a pharmaceutical impurity standard, its potential as a lead compound for the development of novel therapeutics warrants further investigation. This guide has provided a comprehensive overview of its known properties and has highlighted the areas where further research is needed to fully characterize this molecule. As new data becomes available, our understanding of the properties and potential of N-[4-[(4--Hydroxyphenyl)amino]phenyl]acetamide will undoubtedly expand.

References

-

This compound. BenchChem.

-

High Speed Analysis of Paracetamol and its Process Impurities. LCGC International.

-

This compound. Santa Cruz Biotechnology.

-

Paracetamol Impurities. Pharmaffiliates.

-

Separation of N-(4-((4-((4-Hydroxyphenyl)amino)phenyl)amino)phenyl)acetamide on Newcrom R1 HPLC column. SIELC Technologies.

-

This compound. ChemicalBook.

-

Paracetamol Impurities. SynZeal.

-

Acetaminophen Impurity 5 HCl. CymitQuimica.

-

(PDF) N-(4-Hydroxyphenyl)acetamide. ResearchGate.

-

Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Open Access Journals.

-

Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols - Supporting Information.

-

Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids. Google Patents.

-

A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. PubMed Central.

-

A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. PubMed.

-

A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. ResearchGate.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Paracetamol Impurities | SynZeal [synzeal.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. scbt.com [scbt.com]

- 5. EP1230231B1 - Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine - Google Patents [patents.google.com]

- 6. openaccessjournals.com [openaccessjournals.com]

- 7. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PubMed [pubmed.ncbi.nlm.nih.gov]

"Mechanism of action of N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide"

An In-depth Technical Guide to the Mechanism of Action of N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide and its Pharmacologically Active Analogs

Introduction: Deconstructing the Query and Unveiling the True Actor

This guide addresses the mechanism of action related to the chemical entity this compound. It is crucial to first establish the identity of this compound, which is cataloged under CAS Number 93629-82-4.[1][2][3][4][5][6] In the context of pharmaceutical sciences, this molecule is often recognized as an impurity or a derivative of N-(4-hydroxyphenyl)acetamide, the widely used analgesic and antipyretic drug commonly known as paracetamol or acetaminophen.[2][4] While some sources suggest it may be used in industrial applications such as the synthesis of lithographic plates, there is a significant lack of in-depth research into its specific pharmacological mechanism of action.[1][2][3]

However, the scientific inquiry into the broader class of N-(4-hydroxyphenyl) acetamide derivatives has revealed a far more compelling narrative. A significant body of evidence has established that the central analgesic effects of paracetamol are not solely attributable to the parent drug itself. Instead, paracetamol acts as a prodrug, which is metabolized in the body to a highly active compound: N-arachidonoylphenolamine (AM404) .[7][8][9][10][11][12][13]

Given the audience of researchers, scientists, and drug development professionals, this guide will pivot to an in-depth exploration of the formation and complex, multifaceted mechanism of action of AM404. It is this metabolite that represents the core of pharmacological interest and the key to understanding the central therapeutic effects of one of the world's most common over-the-counter drugs.

From Prodrug to Active Agent: The Biotransformation Pathway to AM404

The journey of paracetamol from a systemically administered drug to a centrally active analgesic involves a critical metabolic transformation. While the majority of a paracetamol dose is metabolized in the liver via glucuronidation and sulfation, a small but crucial fraction undergoes deacetylation to form p-aminophenol.[8][10][14] This intermediate, p-aminophenol, can then cross the blood-brain barrier.

Within the central nervous system (CNS), the enzyme Fatty Acid Amide Hydrolase (FAAH) catalyzes the conjugation of p-aminophenol with arachidonic acid, a polyunsaturated fatty acid present in the brain.[8][10][11][12][13][15] This enzymatic reaction synthesizes AM404, the primary bioactive metabolite responsible for many of paracetamol's central effects.[7][8][9][10][11][12][13] This pathway highlights that paracetamol's central mechanism is distinct from that of traditional non-steroidal anti-inflammatory drugs (NSAIDs).[11][16] The presence of AM404 has been confirmed in the brains of animals and the cerebrospinal fluid of humans after the administration of paracetamol.[7][17][18][19]

Caption: Biotransformation of Paracetamol to its active metabolite AM404.

A Multi-Target Mechanism: The Core Pharmacology of AM404

AM404 exerts its analgesic and other neurological effects not through a single, discrete target, but by modulating several key signaling systems involved in pain and thermoregulation. This multi-target profile is central to its efficacy.

Modulation of the Endocannabinoid System

The endocannabinoid system (ECS) is a critical regulator of pain, mood, and memory.[20] AM404's primary interaction with the ECS is as an inhibitor of the reuptake of the endogenous cannabinoid, anandamide (N-arachidonoylethanolamine or AEA).[7][21][22][23][24] By blocking the putative anandamide membrane transporter (AMT), AM404 increases the synaptic concentration and duration of action of anandamide.[10][15][21] This potentiation of endogenous cannabinoid signaling contributes significantly to the analgesic effects.[15][21]

Furthermore, AM404 itself can act as a weak agonist at both CB1 and CB2 cannabinoid receptors.[7][21] The activation of CB1 receptors, which are densely expressed in pain-processing regions of the brain and spinal cord, is known to produce antinociception.[21][24]

Caption: AM404's modulation of the Endocannabinoid System.

Potent Activation of TRPV1 Channels

AM404 is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, also known as the capsaicin receptor.[7][8][9][10][11][16][19][21][22][25][26] While activation of TRPV1 channels on peripheral nociceptors typically leads to a sensation of pain and heat, the role of TRPV1 in the CNS is more complex. Supraspinal (brain-level) activation of TRPV1 by AM404 paradoxically produces anti-nociception.[8][11] This central activation is a key component of paracetamol's analgesic effect and is supported by experiments showing that the analgesic action is diminished in TRPV1 knockout mice or when a TRPV1 antagonist is administered centrally.[8][11]

Inhibition of Cyclooxygenase (COX) Enzymes

Early theories on paracetamol's mechanism centered on the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pain- and fever-mediating prostaglandins.[1][27][28] While paracetamol itself is a weak inhibitor of COX enzymes in peripheral tissues, its metabolite AM404 has been shown to inhibit both COX-1 and COX-2.[7][26] This inhibition is particularly effective in environments with low levels of peroxides, such as the CNS, which may explain the central analgesic and antipyretic effects without the strong peripheral anti-inflammatory activity seen with NSAIDs.[26] AM404's ability to prevent prostaglandin synthesis in activated microglia, the immune cells of the brain, is a key part of this mechanism.[10][22][26]

Direct Inhibition of Peripheral Sodium Channels

Recent groundbreaking research has uncovered a novel peripheral mechanism of action for AM404. It has been demonstrated that AM404 is a potent and direct inhibitor of the voltage-gated sodium channels NaV1.7 and NaV1.8.[7][27][29] These specific sodium channels are crucial for the generation and propagation of action potentials in peripheral pain-sensing neurons (nociceptors).[27][29] By blocking these channels at the local anesthetic binding site, AM404 can prevent pain signals at their source, effectively acting as a pain-selective local anesthetic.[27][29] This finding suggests that the analgesic effect of paracetamol is not exclusively central but also involves a significant peripheral component mediated by AM404.[29]

Experimental Methodologies for Mechanism Elucidation

The complex mechanism of AM404 has been unraveled through a variety of sophisticated experimental techniques. The following protocols represent standard methodologies for investigating compounds that act through similar pathways.

Experimental Workflow Overview

Caption: A typical workflow for characterizing a novel analgesic agent.

Protocol 4.1: In Vitro Characterization using Patch-Clamp Electrophysiology

Objective: To determine the effect of a test compound (e.g., AM404) on the activity of specific ion channels (e.g., TRPV1 or NaV1.7) expressed in a cell line.

Methodology:

-

Cell Culture: Culture HEK293 cells stably transfected to express the human TRPV1 or NaV1.7 channel. Maintain cells in appropriate media and conditions.

-

Cell Preparation: Plate cells onto glass coverslips 24-48 hours prior to the experiment.

-

Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an extracellular solution.

-

Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with an intracellular solution.

-

Giga-seal Formation: Using a micromanipulator, carefully guide the micropipette to the surface of a single cell and apply gentle suction to form a high-resistance (>1 GΩ) seal.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.

-

Voltage Clamp: Clamp the cell membrane at a holding potential (e.g., -80 mV).

-

Data Acquisition: Apply voltage steps or ramps to elicit ion channel currents. Record baseline currents.

-

Compound Application: Perfuse the chamber with the extracellular solution containing the test compound (AM404) at various concentrations.

-

Data Analysis: Measure the change in current amplitude in the presence of the compound compared to the baseline. Plot concentration-response curves to determine parameters like IC50 or EC50.

Protocol 4.2: In Vivo Assessment of Analgesia using the Hot Plate Test

Objective: To evaluate the antinociceptive effects of a test compound in a rodent model of thermal pain.

Methodology:

-

Animal Acclimation: Acclimate male Sprague-Dawley rats to the testing room and equipment for at least 3 days prior to the experiment.

-

Apparatus: Use a standard hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).

-

Baseline Latency: Place each rat individually on the hot plate and measure the time it takes for the animal to exhibit a pain response (e.g., licking a hind paw or jumping). This is the baseline latency. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

-

Compound Administration: Administer the test compound (e.g., AM404) or vehicle control via the desired route (e.g., intraperitoneal injection).

-

Post-Treatment Latency: At set time points after administration (e.g., 15, 30, 60, 90 minutes), place the rat back on the hot plate and measure the response latency.

-

Data Analysis: Calculate the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Compare the %MPE between the drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA).

Pharmacokinetics and Data Summary

The viability of AM404 as the central mediator of paracetamol's action depends on its ability to be formed in the CNS at pharmacologically relevant concentrations. Studies in rats have quantified the formation of AM404 in the brain following paracetamol administration.

| Parameter | Value | Species | Paracetamol Dose | Source |

| Peak Brain Concentration (Cmax) | 150 pg/g | Rat | 20 mg/kg (oral) | [17] |

| Time to Peak (Tmax) | 0.25 hours | Rat | 20 mg/kg (oral) | [17] |

| Area Under Curve (AUC0-2h) | 117 pg·h/g | Rat | 20 mg/kg (oral) | [17] |

| Detected in Human CSF | Yes (5–40 nmol·L⁻¹) | Human | 1 g (intravenous) | [18][19] |

These data confirm that even at therapeutic doses of paracetamol, AM404 is formed in the brain rapidly, with a concentration-time profile that mirrors that of its parent compound.[17] While the absolute concentrations are low, they are considered sufficient to play a significant role in analgesic signaling.[17]

Synthesis and Conclusion

The compound this compound, while structurally related to paracetamol, is primarily of interest as a chemical intermediate or impurity. The true pharmacological narrative belongs to AM404 , the bioactive metabolite of paracetamol. This guide has detailed the transformation of paracetamol into AM404 within the central nervous system and elucidated its sophisticated, multi-target mechanism of action.

AM404 operates through a convergence of pathways:

-

Enhancing endocannabinoid signaling by inhibiting anandamide reuptake.

-

Inducing central analgesia through potent activation of TRPV1 channels.

-

Reducing prostaglandin synthesis via inhibition of COX enzymes in the brain.

-

Blocking peripheral pain signals through direct inhibition of NaV1.7 and NaV1.8 sodium channels.

This multifaceted mechanism explains why paracetamol possesses a unique therapeutic profile, distinct from classical NSAIDs, with effective analgesic and antipyretic properties but weaker peripheral anti-inflammatory effects. For drug development professionals, understanding the intricate pharmacology of AM404 provides a validated blueprint for designing novel, non-opioid analgesics that could potentially offer enhanced efficacy and improved safety profiles by selectively targeting these synergistic pathways.

References

- An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact. (n.d.). Google Scholar.

- This compound - Benchchem. (n.d.). Benchchem.

- The analgesic paracetamol metabolite AM404 acts peripherally to directly inhibit sodium channels | PNAS. (2025, June 4). PNAS.

- AM404 - Wikipedia. (n.d.). Wikipedia.

- An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact. (2023, March 29). Dovepress.

- AM404 – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis.

- AM404 | Cannabinoid reuptake inhibitor | TRPV(1) activator - TargetMol. (n.d.). TargetMol.

- The Hidden Pain Pathway: Paracetamol (Acetaminophen) Metabolite AM404 Blocks Peripheral Sodium Channels – A New Mechanism Uncovered - Pharmacally. (2025, June 12). Pharmacally.

- Metabolism of AM404 From Acetaminophen at Human Therapeutic Dosages in the Rat Brain - PMC - PubMed Central. (n.d.). PubMed Central.

- Mechanism of Action, Kinetics and a Bioactive Metabolites AM404 of Paracetamol - Athenaeum Scientific Publishers. (2020, May 9). Athenaeum Scientific Publishers.

- Mechanism of Action, Kinetics and a Bioactive Metabolites AM404 of Paracetamol. (n.d.). Google Scholar.

- AM404, paracetamol metabolite, prevents prostaglandin synthesis in activated microglia by inhibiting COX activity - PMC - PubMed Central. (2017, December 13). PubMed Central.

- Full article: An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact. (n.d.). Taylor & Francis Online.

- Endocannabinoid System Dysregulation from Acetaminophen Use May Lead to Autism Spectrum Disorder: Could Cannabinoid Treatment Be Efficacious? - MDPI. (n.d.). MDPI.

- Endocannabinoid system - Wikipedia. (n.d.). Wikipedia.

- The anandamide transport inhibitor AM404 reduces the rewarding effects of nicotine and nicotine-induced dopamine elevations in the nucleus accumbens shell in rats - PMC. (n.d.). PubMed Central.

- AM404, an inhibitor of anandamide uptake, prevents pain behaviour and modulates cytokine and apoptotic pathways in a rat model of neuropathic pain - PMC. (n.d.). PubMed Central.

- Acetaminophen metabolites p-aminophenol and AM404 inhibit microglial activation. (n.d.). Google Scholar.

- First evidence of the conversion of paracetamol to AM404 in human cerebrospinal fluid. (2017, November 28). Wiley Online Library.

- AM404, paracetamol metabolite, prevents prostaglandin synthesis in activated microglia by inhibiting COX activity - PubMed. (2017, December 13). PubMed.

- Acetamide, N-[4-[(4-hydroxyphenyl)amino]phenyl]- 93629-82-4 wiki - Guidechem. (n.d.). Guidechem.

- First evidence of the conversion of paracetamol to AM404 in human cerebrospinal fluid. (n.d.). Google Scholar.

- This compound - ChemicalBook. (n.d.). ChemicalBook.

- CAS No : 93629-82-4 | Product Name : this compound. (n.d.). Pharmaffiliates.

- This compound CAS#: 93629-82-4 • ChemWhat. (n.d.). ChemWhat.

- Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide - Open Access Journals. (2022, September 29). Open Access Journals.

- This compound | CAS 93629-82-4 | SCBT. (n.d.). Santa Cruz Biotechnology.

- A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PubMed Central. (2020, June 30). PubMed Central.

- US4379793A - Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids - Google Patents. (n.d.). Google Patents.

- N-(4-Hydroxyphenyl)acetamide against diiodine towards polyiodide dianion. (n.d.). Royal Society of Chemistry.

- Suggested metabolism of paracetamol to AM404 (arachidonyl conjugate of... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate.

- Paracetamol - Wikipedia. (n.d.). Wikipedia.

- (PDF) Conversion of Acetaminophen to the Bioactive N-Acylphenolamine AM404 via Fatty Acid Amide Hydrolase-dependent Arachidonic Acid Conjugation in the Nervous System - ResearchGate. (2025, August 6). ResearchGate.

- US3113150A - Preparation of N-acetyl-p-aminophenol - Google Patents. (n.d.). Google Patents.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound CAS#: 93629-82-4 [m.chemicalbook.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. chemwhat.com [chemwhat.com]

- 6. scbt.com [scbt.com]

- 7. AM404 - Wikipedia [en.wikipedia.org]

- 8. An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bioactive Metabolites AM404 of Paracetamol [athenaeumpub.com]

- 10. AM404, paracetamol metabolite, prevents prostaglandin synthesis in activated microglia by inhibiting COX activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Paracetamol - Wikipedia [en.wikipedia.org]

- 15. mdpi.com [mdpi.com]

- 16. tandfonline.com [tandfonline.com]

- 17. Metabolism of AM404 From Acetaminophen at Human Therapeutic Dosages in the Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 18. dovepress.com [dovepress.com]

- 19. First evidence of the conversion of paracetamol to AM404 in human cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Endocannabinoid system - Wikipedia [en.wikipedia.org]

- 21. taylorandfrancis.com [taylorandfrancis.com]

- 22. AM404 | TargetMol [targetmol.com]

- 23. The anandamide transport inhibitor AM404 reduces the rewarding effects of nicotine and nicotine-induced dopamine elevations in the nucleus accumbens shell in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 24. AM404, an inhibitor of anandamide uptake, prevents pain behaviour and modulates cytokine and apoptotic pathways in a rat model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 25. athenaeumpub.com [athenaeumpub.com]

- 26. AM404, paracetamol metabolite, prevents prostaglandin synthesis in activated microglia by inhibiting COX activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. pharmacally.com [pharmacally.com]

- 28. openaccessjournals.com [openaccessjournals.com]

- 29. pnas.org [pnas.org]

An In-depth Technical Guide to the Biological Activity of N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide

Foreword

In the landscape of modern pharmacology, the quest for novel therapeutic agents with improved efficacy and safety profiles is a perpetual endeavor. Within this pursuit, the structural motif of acetamide has proven to be a versatile scaffold, giving rise to a multitude of compounds with diverse biological activities. This guide focuses on a particularly intriguing derivative, N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide, a compound that stands at the intersection of analgesic, anti-inflammatory, and potentially other therapeutic pathways. As researchers and drug development professionals, a deep understanding of the preclinical profile of such molecules is paramount. This document is designed to be a comprehensive resource, amalgamating current knowledge on the synthesis, mechanism of action, and experimental evaluation of this compound. It is our hope that this guide will not only inform but also inspire further investigation into the therapeutic potential of this promising chemical entity.

Introduction to this compound

This compound, with the chemical formula C14H14N2O2, is a derivative of acetamide that has garnered significant interest in the field of medicinal chemistry.[1] Structurally, it features a central phenyl ring with an acetamido group and a 4-hydroxyanilino substituent. This arrangement of functional groups bestows upon the molecule a unique electronic and conformational profile, which is key to its biological activity. The presence of both hydrogen bond donors and acceptors, coupled with its aromatic systems, allows for multiple points of interaction with biological targets.

The primary interest in this compound stems from its demonstrated analgesic (pain-relieving) and antipyretic (fever-reducing) properties.[1] Its mechanism of action, while not fully elucidated, is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[1] This positions this compound as a subject of research for non-opioid pain management. Furthermore, its structural relationship to N-(4-hydroxyphenyl)acetamide (paracetamol or acetaminophen) suggests a potential link to the endocannabinoid system, a complex signaling network involved in pain modulation and other physiological processes.[2][3][4][5]

This guide will provide a detailed exploration of the known biological activities of this compound, its proposed mechanisms of action, and the experimental methodologies used to characterize its pharmacological profile.

Synthesis and Physicochemical Properties

The synthesis of this compound and its derivatives is a critical aspect of its development as a potential therapeutic agent. A common synthetic route involves the condensation of N-(4-hydroxyphenyl)acetamide (paracetamol) intermediates.[1] To ensure the purity of the final compound and minimize by-products, optimization of reaction conditions such as temperature and stoichiometry is crucial.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C14H14N2O2 | [1][6] |

| Molecular Weight | 242.27 g/mol | [1][6] |

| CAS Number | 93629-82-4 | [1][6] |

| Appearance | Colorless to reddish-yellow crystals | [7] |

| Melting Point | >159°C (decomposes) | [8] |

| Solubility | Soluble in dimethylsulfoxide, acetonitrile, ethyl acetate, and acetone. Slightly soluble in toluene, diethyl ether, and ethanol. | [7][9] |

Pharmacology and Mechanism of Action

The pharmacological profile of this compound is multifaceted, with its primary activities being analgesic and anti-inflammatory. The following sections delve into the proposed mechanisms underlying these effects.

Inhibition of Cyclooxygenase (COX) Enzymes

The most cited mechanism of action for this compound is the inhibition of cyclooxygenase (COX) enzymes.[1] COX-1 and COX-2 are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][10] By inhibiting these enzymes, this compound effectively reduces the production of prostaglandins, thereby alleviating pain and fever.[1] This dual inhibition of COX-1 and COX-2 is a characteristic shared by many non-steroidal anti-inflammatory drugs (NSAIDs).

Caption: Proposed mechanism of action via COX inhibition.

Link to the Endocannabinoid System via AM404

An intriguing aspect of the pharmacology of this compound is its structural similarity to paracetamol and the potential for its metabolism to bioactive compounds that interact with the endocannabinoid system. Paracetamol is metabolized in the brain to p-aminophenol, which is then conjugated with arachidonic acid by fatty acid amide hydrolase (FAAH) to form N-arachidonoylphenolamine (AM404).[2][3][5] AM404 is an active metabolite that contributes significantly to the analgesic effects of paracetamol.[2][3][11]

AM404 exhibits a complex pharmacological profile, acting as:

-

An inhibitor of the endocannabinoid transporter, which increases the synaptic concentration of the endogenous cannabinoid anandamide.[2][11]

-

A potent activator of the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in pain and thermoregulation.[2][3][12]

-

A weak agonist of cannabinoid receptors CB1 and CB2.[2]

-

A weak inhibitor of COX enzymes.[2]

Given the structural similarities, it is plausible that this compound could also be metabolized to compounds that modulate the endocannabinoid system, contributing to its overall analgesic effect.

Caption: Metabolic pathway of paracetamol to AM404 and its targets.

Antioxidant and Anticancer Potential

Recent studies have begun to explore the antioxidant and anticancer properties of this compound and its derivatives. Reactive oxygen species (ROS) are implicated in the pathogenesis of cancer, and compounds with both antioxidant and anticancer activity are of great interest.[13] Derivatives of a similar scaffold, 3-((4-hydroxyphenyl)amino)propanoic acid, have shown the ability to reduce the viability of A549 non-small cell lung cancer cells and exhibit potent antioxidant properties.[13] This suggests that the this compound core may be a promising starting point for the development of novel anticancer agents.

Key Experimental Protocols

To rigorously assess the biological activity of this compound, a series of well-defined experimental protocols are necessary. The following sections provide step-by-step methodologies for key in vitro assays.

In Vitro COX Inhibition Assay

This protocol is designed to determine the inhibitory activity of this compound against COX-1 and COX-2 enzymes.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

This compound (test compound)

-

Indomethacin (positive control for COX-1)

-

Celecoxib (positive control for COX-2)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

-

96-well microplates

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the test compound and positive controls in the assay buffer.

-

In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound or control at various concentrations.

-

Pre-incubate the plate at 37°C for 15 minutes to allow the compound to interact with the enzyme.

-

Initiate the reaction by adding arachidonic acid to each well.

-

Incubate the plate at 37°C for 10 minutes.

-

Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

-

Measure the concentration of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of COX inhibition for each concentration of the test compound.

-

Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration.

Caption: Workflow for the in vitro COX inhibition assay.

In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)

This protocol measures the free radical scavenging activity of this compound using the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Materials:

-

This compound (test compound)

-

Ascorbic acid (positive control)

-

DPPH solution in methanol

-

Methanol

-

96-well microplates

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound and ascorbic acid in methanol.

-

Prepare serial dilutions of the test compound and positive control.

-

In a 96-well plate, add the methanolic solution of the test compound or control at various concentrations.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.

-

Determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Structure-Activity Relationships (SAR)

The biological activity of this compound can be modulated by chemical modifications to its core structure. For instance, the introduction of sulfonamide groups has been shown to enhance the analgesic and anti-inflammatory activities of related compounds.[1] Conversely, brominated derivatives have been investigated for their potential as radiosensitizers in cancer therapy.[1] A detailed understanding of SAR is crucial for the rational design of more potent and selective analogs.

Potential Therapeutic Applications

The diverse biological activities of this compound and its derivatives suggest a range of potential therapeutic applications:

-

Pain Management: As a non-opioid analgesic with a dual mechanism of action (COX inhibition and potential endocannabinoid modulation), it could be a valuable alternative to traditional pain medications, potentially with a better side-effect profile.[1]

-

Anti-inflammatory Therapy: Its ability to inhibit prostaglandin synthesis makes it a candidate for the treatment of inflammatory conditions.[1]

-

Oncology: The emerging evidence of its anticancer and antioxidant properties warrants further investigation into its potential as a chemotherapeutic or chemopreventive agent.[13]

Conclusion

This compound is a promising pharmacological agent with a rich and complex profile of biological activities. Its established analgesic and anti-inflammatory properties, coupled with its potential to modulate the endocannabinoid system and exhibit anticancer effects, make it a compelling subject for further research and development. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to advancing the field of drug discovery. Continued exploration of this and related chemical scaffolds holds the promise of delivering novel therapeutics to address unmet medical needs.

References

- This compound - Benchchem. (URL: )

-

AM404 - Wikipedia. (URL: [Link])

- AM404. (URL: )

-

An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact. (URL: [Link])

-

AM404 – Knowledge and References - Taylor & Francis. (URL: [Link])

-

Mechanism of Action, Kinetics and a Bioactive Metabolites AM404 of Paracetamol - Athenaeum Scientific Publishers. (URL: [Link])

-

The analgesic paracetamol metabolite AM404 acts peripherally to directly inhibit sodium channels | PNAS. (URL: [Link])

-

Acetaminophen metabolites p-aminophenol and AM404 inhibit microglial activation. (URL: [Link])

-

Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide - Open Access Journals. (URL: [Link])

-

Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - MDPI. (URL: [Link])

-

A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - ResearchGate. (URL: [Link])

-

A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PubMed Central. (URL: [Link])

- US4379793A - Process for synthesis of esters of N-(4'-hydroxyphenyl)

-

Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - NIH. (URL: [Link])

-

N-(4-Hydroxyphenyl)acetamide against diiodine towards polyiodide dianion. (URL: [Link])

-

Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. (URL: [Link])

-

Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - MDPI. (URL: [Link])

-

(PDF) Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - ResearchGate. (URL: [Link])

-

CAS No : 93629-82-4 | Product Name : this compound. (URL: [Link])

-

Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity - Indian Journal of Pharmaceutical Education and Research. (URL: [Link])

-

Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC - NIH. (URL: [Link])

-

Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - MDPI. (URL: [Link])

-

(PDF) N-(4-Hydroxyphenyl)acetamide - ResearchGate. (URL: [Link])

-

Chemical Properties of 4-Hydroxyphenylacetamide (CAS 17194-82-0) - Cheméo. (URL: [Link])

-

(4-Hydroxyphenyl)acetamide | C8H9NO2 | CID 86986 - PubChem. (URL: [Link])

-

4-acetamidophenyl 2,2,2-trichlorethyl carbonate synthesis, physical properties, and in vitro hydrolysis - PubMed. (URL: [Link])

-

4-Aminophenol - Wikipedia. (URL: [Link])

-

4-Aminophenol | C6H7NO | CID 403 - PubChem. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. AM404 - Wikipedia [en.wikipedia.org]

- 3. An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. athenaeumpub.com [athenaeumpub.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 4-Aminophenol - Wikipedia [en.wikipedia.org]

- 8. This compound CAS#: 93629-82-4 [m.chemicalbook.com]

- 9. 4-Aminophenol | C6H7NO | CID 403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. openaccessjournals.com [openaccessjournals.com]

- 11. AM404 [medbox.iiab.me]

- 12. AM404 | Cannabinoid reuptake inhibitor | TRPV(1) activator | TargetMol [targetmol.com]

- 13. mdpi.com [mdpi.com]

An In-Depth Technical Guide to N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide Derivatives and Analogues: From Paracetamol's Legacy to Next-Generation Analgesics

Abstract

N-(4-hydroxyphenyl)acetamide, commonly known as paracetamol or acetaminophen, is one of the most widely used analgesic and antipyretic drugs globally. However, its therapeutic window is narrowed by a significant risk of hepatotoxicity in cases of overdose. This has spurred extensive research into its derivatives and analogues to develop safer, more effective non-opioid pain therapeutics. This technical guide provides a comprehensive overview of this chemical class, with a particular focus on the pivotal metabolite N-arachidonoyl-phenolamine (AM404), which is now understood to be a primary mediator of paracetamol's central analgesic effects. We will explore the synthesis, multifaceted mechanisms of action, and the evolving landscape of drug development, including novel analogues designed to eliminate hepatotoxicity while retaining therapeutic efficacy. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the causality behind the design and evaluation of this important class of compounds.

Introduction: The Evolution from a Classic Drug to a Modern Therapeutic Scaffold

The Legacy and Limitations of Paracetamol

For decades, paracetamol has been a first-line treatment for mild-to-moderate pain and fever[1][2]. Its widespread use stems from its efficacy and general safety at therapeutic doses. The primary risk associated with paracetamol is acute liver failure, a consequence of its metabolic pathway. In an overdose scenario, the phase II metabolic pathways (glucuronidation and sulfation) become saturated, shunting a greater proportion of the drug towards oxidation by cytochrome P450 enzymes. This process generates a highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI)[3][4]. While normally neutralized by glutathione (GSH), excessive NAPQI production depletes GSH stores, allowing NAPQI to bind to cellular proteins, leading to mitochondrial dysfunction, oxidative stress, and ultimately, hepatocellular necrosis[3]. This critical liability drives the search for safer analogues.

The Core Scaffold and Its Key Analogues

The foundational structure for this class is N-(4-hydroxyphenyl)acetamide. The specific compound, N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide (CAS 93629-82-4), represents a structural variation of this core, primarily noted in chemical literature as a synthetic intermediate, for instance, in the production of lithographic plates[5][6][7].

Of far greater pharmacological significance is the endogenous metabolite of paracetamol, AM404 (N-arachidonoyl-phenolamine) . This analogue is formed in the central nervous system (CNS) and is now believed to be responsible for a substantial portion of paracetamol's analgesic activity[8][9]. Paracetamol is first deacetylated in the liver to p-aminophenol, which then crosses the blood-brain barrier. Within the brain, the enzyme Fatty Acid Amide Hydrolase (FAAH) conjugates p-aminophenol with arachidonic acid to form AM404[10][11][12]. The discovery of this bio-transformation shifted the understanding of paracetamol's mechanism from a simple cyclooxygenase (COX) inhibitor to a complex prodrug with a centrally acting, bioactive metabolite.

Synthesis and Characterization

Biotransformation and Laboratory Synthesis Pathways

The formation of AM404 is a prime example of metabolic activation. Understanding this pathway is critical for appreciating its role in paracetamol's pharmacology. In the laboratory, derivatives of this class are typically synthesized through standard amidation reactions.

Analytical Characterization Workflow

Ensuring the identity and purity of synthesized analogues is paramount. A self-validating system of orthogonal analytical techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the chemical structure, ensuring that protons and carbons are in the expected chemical environments.

-

Mass Spectrometry (MS) : Provides the molecular weight of the compound, confirming the elemental composition. High-resolution mass spectrometry (HRMS) can verify the molecular formula with high accuracy[13].

-

High-Performance Liquid Chromatography (HPLC) : Used to determine the purity of the compound. By running the sample against a standard curve, it can also be used for quantification[14].

-

Infrared (IR) Spectroscopy : Confirms the presence of key functional groups, such as the amide C=O stretch (approx. 1680 cm⁻¹) and the O-H and N-H stretches (approx. 3300-3600 cm⁻¹)[13].

A Multifaceted Mechanism of Action

The analgesic effect of AM404 and its analogues is not attributed to a single target but rather a synergistic engagement with multiple pain-modulating pathways, distinguishing them from classical NSAIDs.

The Endocannabinoid System Connection

AM404 is a recognized modulator of the endocannabinoid system (ECS). Its primary actions include:

-

Inhibition of Anandamide Reuptake : AM404 inhibits the transport of the endogenous cannabinoid anandamide (AEA) back into the postsynaptic neuron, thereby increasing the concentration of AEA in the synaptic cleft[9][15]. This prolongs the activation of cannabinoid receptor type 1 (CB1), a key receptor in pain and mood regulation[16][17].

-

FAAH Inhibition : AM404 can also act as an inhibitor of the FAAH enzyme, the same enzyme responsible for its synthesis. This further prevents the degradation of anandamide[8][12].

-

Weak CB1 Agonism : It acts as a weak direct agonist at CB1 receptors[11][16].

TRPV1 and COX Modulation

AM404 is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, also known as the capsaicin receptor[8][17]. Activation of TRPV1 in the brain is implicated in the descending serotonergic pathways that inhibit pain signals in the spinal cord[1][18]. Additionally, AM404 exhibits weak inhibitory activity against COX-1 and COX-2 enzymes, which may contribute to its effects but is not considered its primary mechanism[8][9].

Novel Insight: Direct Inhibition of Peripheral Sodium Channels

Recent groundbreaking research has revealed a peripheral mechanism of action. AM404 directly inhibits voltage-gated sodium channels NaV1.7 and NaV1.8 in peripheral nociceptor neurons[10]. These channels are critical for the generation and propagation of pain signals. This action is potent and occurs at the local anesthetic binding site, suggesting that paracetamol's analgesic effect is also mediated at the source of pain, not just centrally[10][19]. This discovery opens a new avenue for developing peripherally-restricted analogues that could provide pain relief without CNS side effects.

Therapeutic Applications and Drug Development

Designing Safer Analogues to Eliminate Hepatotoxicity

The primary goal in modern analogue design is to circumvent the metabolic pathway that produces NAPQI. One successful strategy involves creating compounds that are sterically hindered or electronically modified to prevent oxidation by cytochrome P450 enzymes.

A promising pipeline of novel 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics has been developed. These compounds are designed to be stable, lipophilic, and importantly, non-hepatotoxic[3][20]. Preclinical studies show that even at high doses, these new chemical entities (NCEs) do not lead to the formation of NAPQI, preserving hepatic tight junction integrity and avoiding the mitochondrial free radical formation seen with toxic doses of paracetamol[3][4].

Preclinical Data Summary

The following table summarizes the comparative profiles of paracetamol and its key analogues.

| Compound | Primary Mechanism(s) | Analgesic Efficacy | Antipyretic Efficacy | Hepatotoxicity Risk | Key References |

| Paracetamol | COX inhibition (weak), AM404 formation | Moderate | High | High (in overdose) | [3][11] |

| AM404 | FAAH/AEA reuptake inhibition, TRPV1 agonism, NaV channel inhibition | High | Variable | Low (not directly metabolized to NAPQI) | [8][9][10] |

| 2-(benzenesulfonamide) NCEs | Presumed AM404-like (central) | High | High | Negligible | [3][4][20] |

Key Experimental Protocols

Protocol: General Synthesis of an N-Aryl Acetamide Analogue

This protocol is a representative example of an acylation reaction to form the core amide bond, adapted from literature procedures[13][21].

Objective: To synthesize an N-(4-hydroxyphenyl) derivative by reacting 4-aminophenol with a corresponding carboxylic acid or acyl chloride.

Materials:

-

4-aminophenol (1.0 eq)

-

Carboxylic acid (e.g., phenylacetic acid) (1.0 eq) or Acyl Chloride (1.0 eq)

-

Pyridine (catalyst/base)

-

Solvent (e.g., Dichloromethane (DCM) if using acyl chloride; or neat/water for carboxylic acid)

-

2% Sodium Carbonate solution

-

2% Hydrochloric Acid solution

-

Anhydrous Sodium Sulfate

-

Ethanol (for recrystallization)

Procedure:

-

Reactant Setup (Acylation with Carboxylic Acid): In a round-bottom flask, dissolve 4-aminophenol (10 mmol) and the corresponding carboxylic acid (10 mmol) in a minimal amount of water. Add a few drops of pyridine as a catalyst.

-

Reaction: Stir the mixture vigorously at room temperature for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Transfer the reaction mixture to a separatory funnel. Extract the product with diethyl ether or ethyl acetate (3 x 40 mL).

-

Washing: Wash the combined organic layers sequentially with 2% HCl solution (3 x 30 mL), 2% Na₂CO₃ solution (3 x 20 mL), and finally with distilled water until the aqueous layer is neutral. Causality Note: The acid wash removes unreacted basic starting materials (aminophenol, pyridine), while the base wash removes unreacted acidic starting materials (carboxylic acid).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-aryl acetamide analogue.

-

Characterization: Confirm the structure and purity of the final product using NMR, MS, and HPLC as described in Section 2.2.

Protocol: In Vitro Assessment of Hepatotoxicity

Objective: To evaluate the potential of a test compound to cause cytotoxicity in a human liver cell line, using paracetamol as a positive control.

Materials:

-

HepaRG human liver cell line

-

Cell culture medium and supplements

-

Test compound and Paracetamol (ApAP)

-

Lactate Dehydrogenase (LDH) cytotoxicity assay kit

-

Glutathione (GSH) quantification assay kit

Procedure:

-

Cell Seeding: Seed HepaRG cells in 96-well plates at a predetermined density and allow them to adhere and differentiate for 24-48 hours.

-

Compound Treatment: Prepare serial dilutions of the test compound and ApAP. Treat the cells with these concentrations for 24 hours. Include a vehicle-only control. Causality Note: A dose-response curve is essential to determine the concentration at which 50% of cells are non-viable (IC₅₀), providing a quantitative measure of toxicity.

-

LDH Assay (Membrane Integrity): After incubation, collect the cell culture supernatant. Measure LDH release according to the manufacturer's protocol. Increased LDH in the medium indicates loss of cell membrane integrity and cytotoxicity.

-

GSH Assay (Oxidative Stress): Lyse the remaining cells and measure intracellular GSH levels using a colorimetric or fluorometric assay kit. Causality Note: A significant depletion of GSH by a test compound suggests it may be generating reactive metabolites, similar to the toxic mechanism of paracetamol.

-

Data Analysis: Normalize the results to the vehicle control. Compare the IC₅₀ values and the extent of GSH depletion between the test compound and paracetamol. A significantly higher IC₅₀ and minimal GSH depletion for the test compound would indicate a superior safety profile[4].

Conclusion and Future Directions

The study of this compound derivatives and analogues represents a compelling journey from understanding the hidden complexities of a century-old drug to designing sophisticated, safer therapeutics. The elucidation of AM404's role as a multi-target bioactive metabolite has fundamentally changed the field, revealing the interplay between the endocannabinoid system, TRPV1 channels, and peripheral sodium channels in analgesia.

The future of this field lies in leveraging these mechanistic insights. The development of peripherally-restricted analogues that selectively inhibit NaV1.7 and NaV1.8 channels could yield potent analgesics devoid of CNS side effects. Furthermore, fine-tuning the scaffold to optimize engagement with the endocannabinoid system while ensuring metabolic stability and avoiding toxic biotransformation remains a key objective. These next-generation non-opioid analgesics hold the promise of providing safe and effective pain management, addressing a critical unmet need in global health.

References

-

Wikipedia. (n.d.). AM404. Retrieved from [Link]

-

Abdel-Salam, O. (2023). An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact. [Source not further specified]. Retrieved from [Link]

-

Maatuf, Y., et al. (2025). The analgesic paracetamol metabolite AM404 acts peripherally to directly inhibit sodium channels. PNAS. Retrieved from [Link]

-

Eskander, A., et al. (2017). First evidence of the conversion of paracetamol to AM404 in human cerebrospinal fluid. British Journal of Clinical Pharmacology. Retrieved from [Link]

-

Pharmaclly. (2025). The Hidden Pain Pathway: Paracetamol (Acetaminophen) Metabolite AM404 Blocks Peripheral Sodium Channels – A New Mechanism Uncovered. Retrieved from [Link]

-

Wikipedia. (n.d.). Paracetamol. Retrieved from [Link]

-

Taylor & Francis. (n.d.). AM404 – Knowledge and References. Retrieved from [Link]

-

PsychonautWiki. (n.d.). AM404. Retrieved from [Link]

-

Kyle, A., et al. (2017). First evidence of the conversion of paracetamol to AM404 in human cerebrospinal fluid. British Journal of Clinical Pharmacology. Retrieved from [Link]

-

Kanagarajan, V., et al. (2012). Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

-

Högestätt, E. D., et al. (2005). Conversion of Acetaminophen to the Bioactive N-Acylphenolamine AM404 via Fatty Acid Amide Hydrolase-dependent Arachidonic Acid Conjugation in the Nervous System. ResearchGate. Retrieved from [Link]

-

Llorente-Onaindia, J., et al. (2023). An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact. Journal of Pain Research. Retrieved from [Link]

- Google Patents. (1983). US4379793A - Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids.

-

Al-Ghananeem, A. M., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. PubMed Central. Retrieved from [Link]

-

Open Access Journals. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 93629-82-4 | Product Name : this compound. Retrieved from [Link]

-

Al-Ghananeem, A. M., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. PubMed. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). N-(4-Hydroxyphenyl)acetamide against diiodine towards polyiodide dianion. Retrieved from [Link]

-

Al-Ghananeem, A. M., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. ResearchGate. Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. openaccessjournals.com [openaccessjournals.com]

- 3. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound CAS#: 93629-82-4 [m.chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. This compound | 93629-82-4 [chemicalbook.com]

- 8. AM404 - Wikipedia [en.wikipedia.org]

- 9. AM404 [medbox.iiab.me]

- 10. pnas.org [pnas.org]

- 11. Paracetamol - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. japsonline.com [japsonline.com]

- 14. benchchem.com [benchchem.com]

- 15. dovepress.com [dovepress.com]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. First evidence of the conversion of paracetamol to AM404 in human cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 18. An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pharmacally.com [pharmacally.com]

- 20. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. US4379793A - Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids - Google Patents [patents.google.com]

An In-Depth Technical Guide to the In Vitro Evaluation of N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide

Distribution: For Researchers, Scientists, and Drug Development Professionals in Pharmacology and Medicinal Chemistry.

Abstract